- N-hydroxyphthalimide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-9
Cas no 92-88-6 (4,4'-Dihydroxybiphenyl)
4,4'-Dihydroxybiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-Dihydroxybiphenyl
- 4,4-Dihydroxybiphenyl
- PPDP
- p,p-Biphenol
- Biphenyl-4,4-diol
- p,p-Diphenol
- 4,4-Biphenyldiol
- 4,4-Dihydroxy Diphenyl
- 4,4'-Dihydroxydiphenyl (DOD)
- 4-(4-hydroxyphenyl)phenol
- 4,4'-BIPHENOL
- 4,4-Biphenol
- 4,4'-Biphenyldiol
- 4,4′-Dihydroxybiphenyl
- 4,4`-Dihydroxybiphenyl
- 4,4'-bis-hydroxybiphenyl
- 4,4'-Dihydroxydiphenyl
- 4,4'-Dioxydiphenyl
- 4,4'-Diphenol
- Antioxidant DOD
- Biphenyl-4,4'-diol
- p,p'-Biphenol
- p,p'-Diphenol
- 4,4′-Biphenyldiol (8CI)
- 4,4′-Biphenol
- 4,4′-Bisphenol
- 4,4′-Dihydroxy-1,1′-biphenyl
- 4,4′-Dihydroxydiphenyl
- 4,4′-Diphenol
- ASM DOD
- B 0464
- BPL
- BPL (phenol)
- DOD
- NSC 8711
- p,p′-Biphenol
- p,p′-Dihydroxybiphenyl
- p,p′-Diphenol
- p-Dihydroxydiphenyl
- p-Diphenol
-
- MDL: MFCD00002348
- Inchi: 1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H
- InChI Key: VCCBEIPGXKNHFW-UHFFFAOYSA-N
- SMILES: OC1C=CC(C2C=CC(O)=CC=2)=CC=1
- BRN: 1908886
Computed Properties
- Exact Mass: 186.06800
- Monoisotopic Mass: 186.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.22
- Melting Point: 280-282 °C (lit.)
- Boiling Point: 280.69°C (rough estimate)
- Flash Point: 176.1 °C
- Refractive Index: 1.6010 (estimate)
- Water Partition Coefficient: Slightly soluble
- PSA: 40.46000
- LogP: 2.76480
- Solubility: Soluble in ethanol and ether, slightly soluble in water and benzene.
- Sensitiveness: Sensitive to light
4,4'-Dihydroxybiphenyl Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H312,H315,H319,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 21-36/37/38
- Safety Instruction: S26-S36-S24/25-S36/37
- RTECS:DV4725000
-
Hazardous Material Identification:
- HazardClass:9
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R21; R36/37/38
4,4'-Dihydroxybiphenyl Customs Data
- HS CODE:29061900
- Customs Data:
China Customs Code:
2907299090Overview:
2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
4,4'-Dihydroxybiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 168734-25G |
4,4'-Dihydroxybiphenyl |
92-88-6 | 25g |
¥828.49 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 168734-100G |
4,4'-Dihydroxybiphenyl |
92-88-6 | 100g |
¥1484.82 | 2023-12-10 | ||
| Fluorochem | 078954-25g |
4,4'-Dihydroxybiphenyl |
92-88-6 | 95% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078954-100g |
4,4'-Dihydroxybiphenyl |
92-88-6 | 95% | 100g |
£25.00 | 2022-03-01 | |
| Alichem | A019117192-1000g |
4,4'-Dihydroxybiphenyl |
92-88-6 | 97% | 1000g |
$164.80 | 2023-08-31 | |
| TRC | B591990-250mg |
4,4'-Biphenol |
92-88-6 | 250mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B591990-500mg |
4,4'-Biphenol |
92-88-6 | 500mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B591990-1g |
4,4'-Biphenol |
92-88-6 | 1g |
$ 65.00 | 2022-06-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017335-100g |
4,4'-Dihydroxybiphenyl |
92-88-6 | 97% | 100g |
¥78 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017335-25g |
4,4'-Dihydroxybiphenyl |
92-88-6 | 97% | 25g |
¥36 | 2024-05-20 |
4,4'-Dihydroxybiphenyl Production Method
Production Method 1
Production Method 2
- Facile synthesis of magnetic recyclable palladium-gold alloy nanoclusters catalysts PdAur/Fe3O4@LDH and its catalytic applications in Heck reaction, Journal of Organometallic Chemistry, 2018, 878, 84-95
Production Method 3
- Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanes, Journal of Molecular Catalysis A: Chemical, 2012, 365, 15-23
Production Method 4
1.2 Reagents: Sodium thiosulfate Solvents: Water
- Palladium-Catalyzed Inter- and Intramolecular Coupling Reactions of Aryl and Vinyl Halides Mediated by Indium, Organic Letters, 2005, 7(2), 343-345
Production Method 5
- Catalysis by solid superacids. 21. Nafion-H catalyzed de-tert-butylation of aromatic compounds, Journal of Organic Chemistry, 1987, 52(9), 1881-4
Production Method 6
Production Method 7
- "Benchtop" Biaryl Coupling Using Pd/Cu Cocatalysis: Application to the Synthesis of Conjugated Polymers, Organic Letters, 2021, 23(8), 2873-2877
Production Method 8
- Facile and efficient protocols for C-C and C-N bond formation reactions using a superparamagnetic palladium complex as reusable catalyst, Research on Chemical Intermediates, 2019, 45(5), 2605-2639
Production Method 9
- Palladium-S-propyl-2-aminobenzothioate immobilized on Fe3O4 magnetic nanoparticles as catalyst for Suzuki and Heck reactions in water or poly(ethylene glycol), Applied Organometallic Chemistry, 2016, 30(6), 422-430
Production Method 10
Production Method 11
- Cu(II)-catalyzed homocouplings of (hetero)arylboronic acids with the assistance of 2-O-methyl-D-glucopyranose, Molecules, 2019, 24(20),
Production Method 12
- A Highly Active Heterogeneous Palladium Catalyst for the Suzuki-Miyaura and Ullmann Coupling Reactions of Aryl Chlorides in Aqueous Media, Angewandte Chemie, 2010, 49(24), 4054-4058
Production Method 13
Production Method 14
Production Method 15
Production Method 16
- Steroid analogs lacking ring C. III. Synthesis of 4-(trans-4-hydroxycyclohexyl)cyclohexanone, Journal of the American Chemical Society, 1954, 76, 1733-6
Production Method 17
- Green method for synthesis of 4,4-biphenol, China, , ,
Production Method 18
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Suzuki-Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae, Journal of Organic Chemistry, 2014, 79(9), 4104-4118
Production Method 19
- Microwave-assisted aqueous carbon-carbon cross-coupling reactions of aryl chlorides catalysed by reduced graphene oxide supported palladium nanoparticles, Green Chemistry, 2020, 22(10), 3239-3247
Production Method 20
- Organic synthesis via magnetic attraction: benign and sustainable protocols using magnetic nanoferrites, Green Chemistry, 2013, 15(2), 398-417
Production Method 21
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
4,4'-Dihydroxybiphenyl Raw materials
- [1,1'-Biphenyl]-4,4'-dimethanol, α4,α4,α4',α4'-tetramethyl-
- 3,3'-di-tert-butyl-5,5'-dimethylbiphenyl-4,4'-diol
- (4-hydroxyphenyl)boronic acid
- 4,4'-Dibromobiphenyl
- Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-
- Ethyl 712
- Poly(oxy[1,1'-biphenyl]-4,4'-diyloxy-1,4-phenylenesulfonyl-1,4-phenylene)
4,4'-Dihydroxybiphenyl Preparation Products
4,4'-Dihydroxybiphenyl Suppliers
4,4'-Dihydroxybiphenyl Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 4,4'-Dihydroxybiphenyl
Introduction to 4,4'-Dihydroxybiphenyl (CAS No. 92-88-6)
4,4'-Dihydroxybiphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 92-88-6, is a significant organic compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This bipyhenyl derivative, characterized by its two hydroxyl groups positioned symmetrically on the aromatic rings, exhibits a unique structural and electronic configuration that makes it a versatile intermediate in synthetic chemistry. The compound's molecular formula, C12H10O2, underscores its role as a hydroxylated aromatic heterocycle, which is increasingly relevant in the development of novel therapeutic agents and functional materials.
The structural motif of 4,4'-Dihydroxybiphenyl provides a stable scaffold for further functionalization, enabling its incorporation into more complex molecules. This property has made it a valuable building block in medicinal chemistry, particularly in the synthesis of polyphenolic compounds known for their bioactivity. Recent studies have highlighted its potential as a precursor in the development of antioxidants and anti-inflammatory agents, leveraging its ability to chelate metal ions and scavenge free radicals.
In the realm of industrial applications, 4,4'-Dihydroxybiphenyl has found utility in the production of advanced polymers and liquid crystals. Its rigid bipyhenyl core contributes to enhanced thermal stability and mechanical strength in polymer matrices, making it suitable for high-performance materials used in electronics and optoelectronics. Additionally, research into its derivatives has revealed promising applications in organic light-emitting diodes (OLEDs) and photovoltaic cells, where its electron-donating properties are exploited to improve device efficiency.
The pharmacological significance of 4,4'-Dihydroxybiphenyl has been further explored through computational modeling and experimental validation. Studies indicate that certain derivatives exhibit inhibitory effects on enzymes implicated in metabolic disorders and cancer progression. For instance, modifications to the hydroxyl groups have been shown to modulate the binding affinity of the compound to target proteins, thereby enhancing its therapeutic potential. These findings align with the broader trend in drug discovery toward rational design based on structural optimization.
Advances in synthetic methodologies have also facilitated the scalable production of 4,4'-Dihydroxybiphenyl, enabling its use in large-scale pharmaceutical manufacturing. Techniques such as catalytic hydrogenation and selective oxidation have been refined to produce high-purity batches of the compound with minimal byproducts. This progress is crucial for ensuring consistency in downstream applications, where impurities can significantly impact efficacy and safety.
The environmental impact of utilizing 4,4'-Dihydroxybiphenyl has also been addressed in recent literature. Researchers have investigated its biodegradability and potential ecological effects, emphasizing the importance of sustainable synthetic routes. Efforts to develop greener methodologies for its production have included solvent recovery systems and catalytic processes that reduce waste generation. Such initiatives are aligned with global efforts to minimize the carbon footprint of chemical manufacturing.
In conclusion,4,4'-Dihydroxybiphenyl (CAS No. 92-88-6) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and industrial chemistry. Its unique structural features offer opportunities for innovation in drug design and material engineering. As research continues to uncover new derivatives and applications,4,4'-Dihydroxybiphenyl is poised to remain a cornerstone molecule in advanced chemical synthesis and functional material development.
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